molecular formula C10H13NO2 B1342653 Ethyl 2-amino-3-methylbenzoate CAS No. 64818-79-7

Ethyl 2-amino-3-methylbenzoate

Cat. No. B1342653
CAS RN: 64818-79-7
M. Wt: 179.22 g/mol
InChI Key: QSUCKPVSAAMSIM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-methylbenzoate is a chemical compound with the molecular formula C10H13NO2 . It is also known by its CAS number 64818-79-7 . This compound is used in scientific research as a reagent.


Synthesis Analysis

The synthesis of Ethyl 2-amino-3-methylbenzoate can be achieved through various methods. One such method involves the reaction of 3-methyl-2-nitrobenzoic acid in methanol or ethanol or IPA or acetic acid to Pd/C or Raney Ni . Another method involves the synthesis of tacrine analogues free of hepatotoxicity .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-3-methylbenzoate consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 179.22 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-amino-3-methylbenzoate are complex and can involve various other compounds. For instance, it can be involved in the base-promoted direct amidation of esters .

Scientific Research Applications

Solubility and Solvent Effects

Ethyl 2-amino-3-methylbenzoate, as part of the broader category of 2-amino-3-methylbenzoic acid derivatives, has been extensively studied for its solubility in various solvents. Research conducted by Zhu et al. (2019) explored the solubility of 2-amino-3-methylbenzoic acid in twelve pure solvents, establishing its solubility values across a range of temperatures. This study is crucial for understanding the purification processes of this compound, utilizing solvents like methanol, ethanol, and acetone, among others. The findings also involved the application of the modified Apelblat equation, λh equation, Wilson model, and NRTL model to correlate the experimental data, showcasing the compound's solubility behavior in different solvent environments (Zhu et al., 2019).

Thermal and Structural Properties

Ledo et al. (2019) conducted calorimetric experiments to determine the standard molar enthalpies of formation for ethyl 2-aminobenzoate and ethyl 3-aminobenzoate. This research is pivotal for understanding the energy aspects of these compounds, utilizing techniques such as static bomb combustion calorimetry and high temperature Calvet microcalorimetry. Furthermore, computational calculations were performed to estimate the enthalpies of formation in the gas phase, revealing the presence of an intramolecular hydrogen bond in ethyl 2-aminobenzoate. Such insights into the thermal and structural properties are essential for the development of new materials and drugs (Ledo et al., 2019).

Synthesis and Antimicrobial Evaluation

Ethyl 2-amino-3-methylbenzoate is also a precursor in synthesizing novel compounds with potential antimicrobial applications. Balkan et al. (2001) synthesized new thiazolo[4,5-d]pyrimidines starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate. The in vitro antimicrobial activities of these compounds were investigated, showing significant inhibitory effects against Gram-positive bacteria and yeasts for one of the synthesized compounds. This research highlights the compound's role in developing new antimicrobial agents, contributing to the ongoing battle against microbial resistance (Balkan et al., 2001).

Synthesis Technology Optimization

Furthermore, the optimization of synthesis technology for derivatives of ethyl 2-amino-3-methylbenzoate showcases its industrial application. Qiao-yun (2012) optimized the synthesis technology of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, demonstrating a stable, simple, high-yield process suitable for industrial production. Such research is vital for scaling up the production of pharmaceuticals and other chemical products, ensuring efficiency and sustainability in manufacturing processes (Qiao-yun, 2012).

Future Directions

The future directions for Ethyl 2-amino-3-methylbenzoate could involve its use in the synthesis of other compounds. For instance, it could be used in the synthesis of phosphoramidates and several industrially relevant products . Additionally, it could be used in the preparation of Chlorantraniliprole, a pesticide .

properties

IUPAC Name

ethyl 2-amino-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUCKPVSAAMSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597744
Record name Ethyl 2-amino-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-methylbenzoate

CAS RN

64818-79-7
Record name Ethyl 2-amino-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Alzweiri, K Sweidan, O Saleh, T Al-Helo - Medicinal Chemistry …, 2022 - Springer
… Sodium ethoxide (2 eq.) was added to a solution of ethyl 2-amino-3-methylbenzoate derivatives (1 eq.) and diethylmalonate (10 eq.) in DMSO (8 ml). The mixture was refluxed at 130–…
NJ Gumede, W Nxumalo, K Bisetty, LE Gilabert… - Bioorganic …, 2020 - Elsevier
The development and advancement of prostate cancer (PCa) into stage 4, where it metastasize, is a major problem mostly in elder males. The growth of PCa cells is stirred up by …

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